molecular formula C9H17NO3 B1359984 Methyl [1-(methoxymethyl)cyclopentyl]carbamate CAS No. 1142197-99-6

Methyl [1-(methoxymethyl)cyclopentyl]carbamate

Cat. No.: B1359984
CAS No.: 1142197-99-6
M. Wt: 187.24 g/mol
InChI Key: PHDNYUVWMHJUFT-UHFFFAOYSA-N
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Description

Methyl [1-(methoxymethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It is used primarily in research settings and is known for its unique structure, which includes a cyclopentyl ring substituted with a methoxymethyl group and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(methoxymethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl [1-(methoxymethyl)cyclopentyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl [1-(methoxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are not well-characterized, but it is believed to exert its effects through carbamate formation, which can inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [1-(hydroxymethyl)cyclopentyl]carbamate
  • Methyl [1-(ethoxymethyl)cyclopentyl]carbamate
  • Methyl [1-(methoxymethyl)cyclohexyl]carbamate

Uniqueness

Methyl [1-(methoxymethyl)cyclopentyl]carbamate is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl N-[1-(methoxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-7-9(5-3-4-6-9)10-8(11)13-2/h3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNYUVWMHJUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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